Analytical Sensitivity Deficit in Published Methods Due to Lack of PMZSO-d6 Internal Standard
In the first published HPLC-MS/MS method for promethazine and its metabolites in swine edible tissues, PMZ and Nor1PMZ were quantified using deuterated promethazine (PMZ-d6) as the internal standard, achieving LOD/LOQ of 0.05/0.1 μg/kg in muscle, liver, and kidney. However, PMZSO was quantified using an external standard method, resulting in the same LOD/LOQ values of 0.05/0.1 μg/kg [1]. The use of an external standard introduces uncorrected matrix effects and recovery variability, compromising quantitative accuracy relative to the isotopically-corrected measurements obtained for PMZ and Nor1PMZ. The procurement of PMZSO-d6 directly addresses this analytical gap by enabling isotopically-matched internal standardization for the sulfoxide metabolite.
| Evidence Dimension | Limit of Detection / Quantification (LOD/LOQ) in Swine Muscle, Liver, Kidney |
|---|---|
| Target Compound Data | PMZSO (quantified via external standard): LOD 0.05 μg/kg, LOQ 0.1 μg/kg |
| Comparator Or Baseline | PMZ (quantified via PMZ-d6 IS): LOD 0.05 μg/kg, LOQ 0.1 μg/kg |
| Quantified Difference | Equal nominal sensitivity but reduced quantitative accuracy and precision for PMZSO due to lack of isotopically-matched IS |
| Conditions | HPLC-MS/MS, Waters Symmetry C18 column, positive ion MRM, swine muscle/liver/kidney tissue |
Why This Matters
Demonstrates a critical unmet need in validated regulatory methods: while parent drug quantification benefits from deuterated IS correction, the key metabolite PMZSO does not, creating a clear procurement justification for PMZSO-d6.
- [1] Wen D, et al. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. Foods. 2023;12(11):2180. View Source
